physical and chemical properties of 2,4,6-Tri-tert-butyl-N-methylaniline
physical and chemical properties of 2,4,6-Tri-tert-butyl-N-methylaniline
An In-depth Technical Guide to 2,4,6-Tri-tert-butyl-N-methylaniline: Properties, Synthesis, and Reactivity
Introduction: A Model for Extreme Steric Hindrance
Aniline and its derivatives are cornerstone building blocks in synthetic chemistry, with applications spanning pharmaceuticals to materials science. The reactivity of the amino group is a delicate interplay of electronic and steric factors. 2,4,6-Tri-tert-butyl-N-methylaniline stands as a fascinating case study in molecular design, where extreme steric congestion dictates its chemical behavior. The presence of three bulky tert-butyl groups, two positioned ortho to the N-methylamino group, creates a profound steric shield around the nitrogen atom.[1] This unique architecture makes it an exceptional model compound for researchers and scientists to probe the fundamental principles of steric effects on reaction mechanisms, molecular geometry, and spectroscopic properties.[1] This guide offers an in-depth exploration of its physical and chemical characteristics, synthesis, and reactivity, providing valuable insights for professionals in chemical research and drug development.
Molecular Structure and Physicochemical Properties
The defining feature of 2,4,6-Tri-tert-butyl-N-methylaniline is the steric crowding imposed by the tert-butyl groups on the aniline ring. This hindrance forces the N-methylamino group into a specific conformation, influencing its interaction with the aromatic π-system and its accessibility to reactants.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2,4,6-tritert-butyl-N-methylaniline | [2] |
| CAS Number | 4566-64-7 | [2] |
| Molecular Formula | C₁₉H₃₃N | [2][3][4] |
| Molecular Weight | 275.47 g/mol | [3][4] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C | [2] |
| InChIKey | GFTNLYGZUUPSSM-UHFFFAOYSA-N | [2] |
Physical Properties
The physical state and properties of this compound are a direct consequence of its large, nonpolar structure.
| Property | Value | Source |
| Appearance | White to light yellow powder/crystals | [5] |
| Melting Point | 109-111 °C | [3][5] |
| Boiling Point | 312.2 °C at 760 mmHg (Predicted) | [3][5] |
| Density | 0.891 g/cm³ (Predicted) | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and insight into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2,4,6-Tri-tert-butyl-N-methylaniline. The ¹H and ¹³C NMR spectra exhibit characteristic signals that reflect the molecule's symmetry and sterically hindered nature.[1]
-
¹H NMR: The spectrum is expected to show distinct singlets for the protons of the two ortho tert-butyl groups and the para tert-butyl group due to their different chemical environments. The two meta-protons on the aromatic ring are chemically equivalent and typically appear as a single sharp singlet. The N-methyl protons also give rise to a singlet.[1]
-
¹³C NMR: The carbon spectrum will show distinct resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the N-methyl carbon, and the aromatic carbons.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| ortho-C(CH₃)₃ | ~1.4-1.5 | s | 18H |
| para-C(CH₃)₃ | ~1.3 | s | 9H |
| N-CH₃ | ~2.7-2.9 | s | 3H |
| Ar-H (meta) | ~7.2-7.3 | s | 2H |
| N-H | Variable | br s | 1H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| C(CH₃)₃ (methyl) | ~31-32 |
| C(CH₃)₃ (quaternary) | ~34-35 |
| N-CH₃ | ~35-40 |
| Aromatic C-H | ~123-125 |
| Aromatic C-N | ~145-147 |
| Aromatic C-C(CH₃)₃ | ~138-142 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
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IR Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations around 3400 cm⁻¹, C-H stretches for the alkyl and aromatic groups below 3100 cm⁻¹, and C-N stretching vibrations in the 1350-1250 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum will display a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.
Synthesis and Purification
The synthesis of 2,4,6-Tri-tert-butyl-N-methylaniline typically starts from its primary amine precursor, 2,4,6-tri-tert-butylaniline. The extreme steric hindrance around the amino group necessitates specific, often forcing, reaction conditions for N-alkylation.
Synthetic Workflow: Direct N-Methylation
A plausible route is the direct methylation of 2,4,6-tri-tert-butylaniline. Due to the severe steric hindrance, this reaction often requires high pressure to facilitate the approach of the methylating agent.[1]
Caption: Synthetic workflow for the direct N-methylation of 2,4,6-tri-tert-butylaniline.
Experimental Protocol: High-Pressure N-Methylation
This protocol is based on methodologies reported for similar sterically hindered anilines.[6]
Warning: This procedure involves high pressures and potentially hazardous materials. It must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures.
-
Reactor Preparation: A high-pressure reaction vessel is charged with 2,4,6-tri-tert-butylaniline (1.0 eq).
-
Reagent Addition: Methyl iodide (1.5-2.0 eq) is added to the vessel. A suitable solvent, if necessary, can be used, though some reactions are run neat.
-
Pressurization and Heating: The reactor is sealed and pressurized to 5000-5500 atmospheres.[6]
-
Reaction: The vessel is heated to 100°C and maintained under these conditions for 12-15 hours with stirring.[6]
-
Work-up: After cooling and depressurization, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous solution (e.g., sodium thiosulfate to quench excess iodide, followed by brine).
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure 2,4,6-Tri-tert-butyl-N-methylaniline.
Chemical Reactivity and Mechanistic Considerations
The chemistry of 2,4,6-Tri-tert-butyl-N-methylaniline is dominated by the steric shielding of its nitrogen atom.
N-Alkylation and De-tert-butylation
While the nitrogen atom is electronically a nucleophile, its reactivity is severely diminished by the flanking ortho-tert-butyl groups.[1] As described in the synthesis, forcing conditions are required for reactions like N-alkylation. An interesting and mechanistically significant side reaction that occurs under these harsh conditions is de-tert-butylation.
The reaction of 2,4,6-Tri-tert-butyl-N-methylaniline with methyl iodide under high pressure and temperature can lead to the formation of 2,4-di-tert-butyl-N,N-dimethylanilinium iodide, with the concurrent elimination of isobutylene.[6] This suggests that the initial N-methylation is followed by the loss of a tert-butyl group, likely from one of the ortho positions, to relieve steric strain.
Caption: Reaction pathway showing N-alkylation followed by de-tert-butylation.
This reactivity profile underscores the immense steric pressure within the molecule. The compound does not react with bulkier alkyl iodides like n-propyl or isopropyl iodide even under extreme conditions, highlighting the steric limits of the Sₙ2 reaction at this nitrogen center.[6]
Electronic Properties
The steric hindrance also influences the electronic properties of the molecule. The bulky groups can twist the N-methylamino group out of the plane of the aromatic ring, which reduces the orbital overlap between the nitrogen lone pair and the aromatic π-system. This has been reported to affect the charge-transfer (CT) bands in its electronic spectra.[5]
Applications in Research
The primary application of 2,4,6-Tri-tert-butyl-N-methylaniline is in fundamental chemical research:
-
Studying Steric Effects: It serves as an ideal substrate to quantify the impact of steric hindrance on reaction rates, equilibria, and transition state geometries.[1]
-
Mechanistic Investigations: Its unique reactivity, such as the pressure-induced dealkylation, provides a platform for detailed mechanistic studies.[6]
-
Synthesis of Hindered Ligands: It can be a precursor for developing bulky ligands for organometallic chemistry and catalysis, where the steric profile can be used to control the coordination environment around a metal center. It has been used in the synthesis of compounds like 2,5-di-tert-butyl-N,N-dimethylanilinium iodide.
Safety and Handling
2,4,6-Tri-tert-butyl-N-methylaniline is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
| Pictogram | Class | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin & Eye Irritation, STOT SE | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation.[2][3] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Hygiene: Avoid breathing dust.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]
Conclusion
2,4,6-Tri-tert-butyl-N-methylaniline is more than just a complex organic molecule; it is a powerful tool for chemical education and research. Its structure, dominated by extreme steric hindrance, provides a clear and compelling illustration of how molecular architecture governs chemical reactivity. For researchers and drug development professionals, understanding the principles demonstrated by this compound offers valuable insights into designing selective chemical transformations and predicting the behavior of sterically demanding molecular systems.
References
-
Okamoto, Y., & Shimagaki, R. (1975). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Journal of Heterocyclic Chemistry, 12(4), 837-838. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri-tert-butyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri-tert-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2,4,6-Tri-tert-butyl-N-methylaniline | 4566-64-7 | Benchchem [benchchem.com]
- 2. 2,4,6-Tri-tert-butyl-N-methylaniline | C19H33N | CID 1556924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,4,6-TRI-TERT-BUTYL-N-METHYLANILINE | 4566-64-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]





